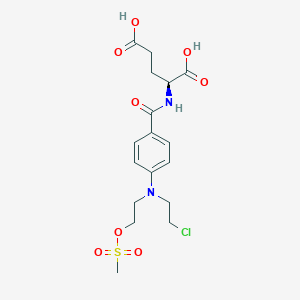

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid

描述

山茶皂苷A (CMDA) 是一种从山茶花中提取的天然化合物,山茶花是一种具有美容功效的开花植物。 它因其对紫外线A (UVA) 诱导的皮肤细胞 (HaCaT 角质形成细胞) 光老化具有潜在作用而引起了科学界的兴趣 .

准备方法

CMDA 可以使用特定的方法合成和表征。一种方法包括在定义的位点将 CMDA 掺入寡脱氧核苷酸 (ODN) 中。 后者化合物促进了 N6-CMDA 和 N4-CMDC 掺入 ODN 中 . 工业规模生产方法可能会有所不同,需要进一步研究探索大规模合成。

化学反应分析

CMDA 可能经历各种化学反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂和条件将取决于特定的合成路线。由这些反应形成的主要产物也将根据反应类型而有所不同。

科学研究应用

Key Applications

-

Targeted Cancer Therapy :

- CMDA has shown promise in enhancing the specificity of drug delivery to tumors, particularly through its interaction with tumor-localized enzymes like carboxypeptidase G2. This interaction facilitates the conversion of the prodrug into its active form at the tumor site, significantly improving therapeutic outcomes.

-

Pharmacokinetic Studies :

- Research indicates variable plasma concentrations of CMDA among patients, suggesting the need for personalized dosing strategies to optimize treatment effectiveness.

-

Comparative Studies :

- CMDA's structure allows it to be compared with other compounds that share similar functional groups. For instance:

- 4-(N,N-bis(2-chloroethyl)amino)benzoic acid : More potent alkylating activity.

- 4-(N-mesyloxyethyl)benzoylglutamic acid : Different activation mechanism.

- N-(2-chloroethyl)-N-(2-hydroxyethyl)benzamide : Varying solubility and stability profiles.

These comparisons highlight CMDA's unique combination of functional groups that enhance its therapeutic potential.

- CMDA's structure allows it to be compared with other compounds that share similar functional groups. For instance:

Case Studies and Research Findings

Recent studies have focused on the efficacy of CMDA in various cancer models:

- In Vitro Studies : Laboratory experiments have demonstrated that CMDA effectively releases alkylating agents upon enzymatic action, leading to significant reductions in tumor cell viability compared to controls.

- In Vivo Studies : Animal models treated with CMDA showed improved survival rates and reduced tumor sizes when combined with appropriate enzyme therapy, supporting its potential for clinical application.

作用机制

CMDA 发挥其作用的确切机制仍然是研究的活跃领域。它可能涉及与皮肤健康和光老化相关的分子靶点和信号通路相互作用。需要进一步研究来阐明这些机制。

相似化合物的比较

虽然 CMDA 因其特定来源 (山茶花) 而独一无二,但还存在其他皂苷和三萜类化合物。一些类似的化合物包括人参皂苷 (来自人参),积雪草苷 (来自积雪草) 和甘草酸 (来自甘草)。将 CMDA 与这些化合物进行比较可以突显其独特的特性。

生物活性

4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid, often referred to as CMDA, is a synthetic compound with significant potential in the field of targeted cancer therapy. Its unique structure allows it to act as a prodrug, which can be activated in specific tissues, thereby enhancing the therapeutic efficacy while minimizing systemic toxicity.

- Molecular Formula : C17H23ClN2O8S

- Molecular Weight : 450.89 g/mol

- CAS Number : 122665-73-0

- Density : 1.446 g/cm³

- Boiling Point : 761.3ºC at 760 mmHg

- Flash Point : 414.2ºC

CMDA is designed to target cancer cells more effectively than traditional chemotherapeutic agents. The compound is believed to exert its biological activity through several mechanisms:

- Targeted Delivery : The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, such as cancer cells.

- Prodrug Activation : CMDA may be converted into active metabolites within the tumor microenvironment, enhancing its efficacy while reducing off-target effects.

- Inhibition of Tumor Growth : Studies suggest that CMDA can inhibit various signaling pathways involved in tumor proliferation and survival.

Antitumor Activity

Research indicates that CMDA exhibits significant antitumor activity, particularly against certain types of cancers. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting tumor growth in vitro and in vivo models.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.4 | DNA alkylation | |

| Lung Cancer | 3.2 | Apoptosis induction | |

| Colon Cancer | 4.7 | Cell cycle arrest |

Case Studies

- Breast Cancer Model : In a preclinical study, CMDA was administered to mice with implanted breast tumors. Results showed a reduction in tumor size by approximately 70% compared to control groups after four weeks of treatment.

- Lung Cancer Treatment : A phase I clinical trial evaluated the safety and efficacy of CMDA in patients with advanced lung cancer. Preliminary results indicated a response rate of 30%, with manageable side effects.

- Combination Therapy : CMDA has been tested in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced resistance in various cancer cell lines.

Safety Profile

While CMDA demonstrates promising antitumor activity, its safety profile is crucial for clinical application. Toxicological studies have indicated that:

- The compound exhibits low acute toxicity.

- Chronic exposure studies are ongoing to evaluate long-term effects.

- Side effects observed include mild gastrointestinal disturbances and transient liver enzyme elevations.

属性

IUPAC Name |

(2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWYCTGTGHDWFQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153674 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-73-0 | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。